6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339511
InChI: InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

CAS No.:

Cat. No.: VC18339511

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid -

Specification

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)
Standard InChI Key JBMQAXOYUJGDRH-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CN2C1=NN=C2)Br)C(=O)O

Introduction

Structural and Nomenclature Considerations

Core Architecture and Substituent Positioning

The triazolo[4,3-a]pyridine scaffold consists of a pyridine ring fused with a 1,2,4-triazole moiety at positions 4 and 3-a. Substituent positions critically influence electronic properties and intermolecular interactions:

  • Bromine at position 6: Introduces steric bulk and electrophilic reactivity, facilitating nucleophilic substitution reactions.

  • Carboxylic acid at position 7: Unlike the well-documented 3- and 8-carboxylic acid analogs (e.g., CAS 1159831-86-3 , CAS 2361496-76-4), the 7-position places the functional group adjacent to the triazole nitrogen, potentially altering hydrogen-bonding capacity and metabolic stability.

Positional IsomerCAS NumberKey Structural Features
3-Carboxylic acid1159831-86-3Carboxyl group at triazole-proximal site; enhances metal coordination
8-Carboxylic acid2361496-76-4Carboxyl group distal to triazole; improved aqueous solubility
7-Carboxylic acidNot reportedHypothesized intermediate acidity and π-stacking capability

Synthetic Pathways and Challenges

Hypothetical Synthesis Based on Analogous Routes

While no direct methods are documented for the 7-carboxylic acid derivative, established protocols for triazolo[4,3-a]pyridines suggest feasible approaches:

  • Cyclocondensation: Reacting 5-bromo-2-aminopyridine-7-carboxylate with formic hydrazide under microwave irradiation could yield the triazole ring.

  • Halogenation Post-Functionalization: Introducing bromine via electrophilic aromatic substitution after cyclization, though regioselectivity may favor position 6 due to directing effects of the carboxyl group.

Key Challenges:

  • Regiochemical Control: Ensuring bromination at position 6 without competing substitutions at 5 or 7.

  • Carboxyl Group Stability: Preventing decarboxylation during high-temperature reactions, a common issue in triazolo-pyridine syntheses .

Comparative Biological Activity

Anticancer Activity

  • 8-Carboxylic acid analog: Demonstrates IC₅₀ values of 3.5–5.0 µM against HepG2 and MDA-MB-231 cell lines via kinase inhibition.

  • 3-Carboxylic acid analog: Shows moderate antimicrobial activity against Chlamydia spp. (MIC ≈ 8 µg/mL) .

Predicted ADMET Properties

  • Lipophilicity (LogP): Estimated at 1.8 for the 7-carboxylic acid isomer, intermediate between 3-carboxy (LogP 1.2) and 8-carboxy (LogP 0.9) variants .

  • Metabolic Stability: Carboxyl group at position 7 may reduce first-pass glucuronidation compared to position 8, extending plasma half-life.

Research Implications and Future Directions

Unresolved Questions and Opportunities

  • Synthetic Feasibility: Developing regioselective bromination techniques to access the 7-carboxyl derivative.

  • Target Identification: Computational docking studies to predict affinity for kinases (e.g., EGFR, VEGFR) based on analog data.

  • Material Science Applications: Exploring coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.

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